Dihydro-beta-agarofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

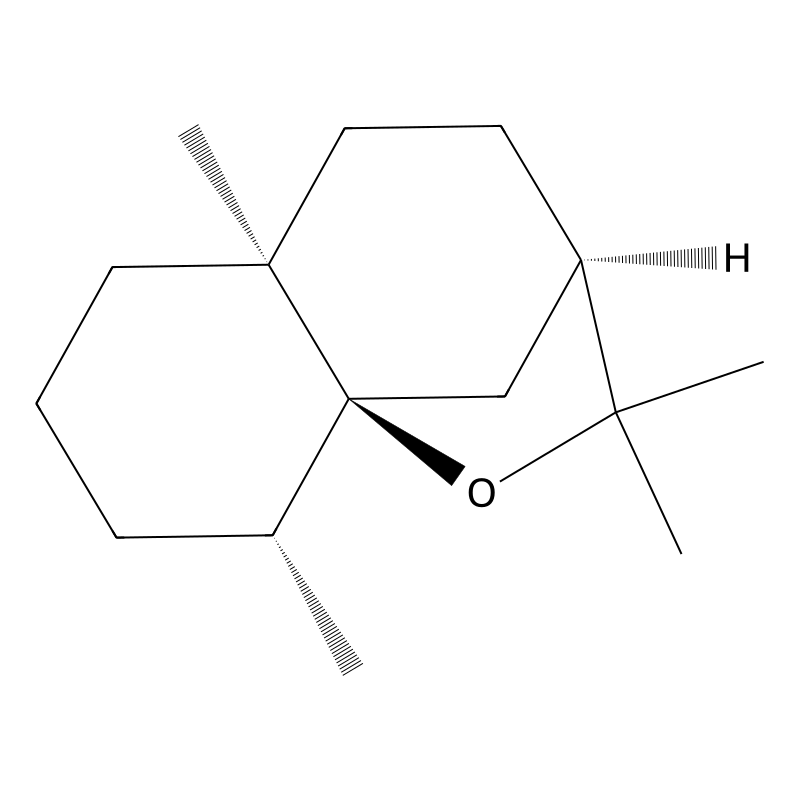

Dihydro-beta-agarofuran is a naturally occurring sesquiterpenoid compound characterized by its unique bicyclic structure. It is classified as a eudesmane-type sesquiterpene, exhibiting a molecular formula of and a molecular weight of approximately 238.37 g/mol. The compound is notable for its octahydro-2H-3,9a-methano-1-benzoxepine structure, which includes methyl groups at positions 2, 2, 5a, and 9, contributing to its distinctive chemical properties and biological activities .

Dihydro-beta-agarofuran has been extensively studied for its biological activities. Research indicates that it exhibits significant inhibitory effects on acetylcholinesterase and cyclooxygenase enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease . Additionally, compounds derived from dihydro-beta-agarofuran have shown immunosuppressive, antiviral, and cytotoxic activities. These properties make it a candidate for further exploration in drug development for conditions such as inflammation and cancer .

Several synthesis methods have been developed for dihydro-beta-agarofuran:

- Robinson Annulation: This method involves the reaction of dihydrocarvone with ethyl vinyl ketone to create the core structure of dihydro-beta-agarofuran.

- Total Synthesis: Various total synthesis approaches have been documented, allowing for the generation of both natural and modified derivatives of dihydro-beta-agarofuran from simpler organic compounds .

- Chemical Modifications: Post-synthetic modifications can be performed to introduce functional groups that enhance biological activity or alter solubility and stability.

Dihydro-beta-agarofuran has several applications in medicinal chemistry due to its diverse biological activities:

- Pharmaceutical Development: Its inhibitory action on acetylcholinesterase positions it as a potential therapeutic agent for Alzheimer's disease.

- Anti-inflammatory Agents: The compound's ability to modulate inflammatory pathways makes it relevant in treating inflammatory disorders.

- Agricultural Uses: Some derivatives exhibit insecticidal properties, indicating potential use in pest control formulations .

Interaction studies involving dihydro-beta-agarofuran have focused on its binding affinity to various enzymes and receptors. Notably, studies suggest that this compound does not bind to the active site of acetylcholinesterase but rather interacts with the peripheral anionic site. This mechanism could lead to selective inhibition without competing with acetylcholine directly . Additionally, molecular docking studies have provided insights into how structural modifications can enhance binding affinity and specificity.

Dihydro-beta-agarofuran and its derivatives represent one of the most characteristic and abundant classes of sesquiterpene polyesters found in nature, with their distribution predominantly concentrated within specific plant families. The Celastraceae family serves as the primary botanical source for these compounds, hosting an extraordinary diversity of dihydro-beta-agarofuran derivatives across numerous genera and species [1] [2]. Between 1990 and 2006 alone, researchers systematically identified 462 new dihydro-beta-agarofuran sesquiterpenoids from approximately 64 species within the Celastraceae family [2].

The genus Maytenus represents one of the most prolific sources of dihydro-beta-agarofuran compounds within the Celastraceae family. Maytenus bilocularis, an Australian endemic species, has yielded six previously undescribed dihydro-beta-agarofuran sesquiterpenoids designated as bilocularins D through I, along with three known natural products including pristimerin and celastrol [1]. The roots of this species have proven particularly rich in these compounds, with bilocularins D through F representing the first examples of dihydro-beta-agarofuran derivatives bearing hydroxyacetate functional groups [1].

Maytenus disticha and Maytenus magellanica, both South American species, have contributed significantly to the chemical diversity of this compound class. Seeds from these species have yielded six distinct dihydro-beta-agarofuran derivatives, with three compounds isolated from each species respectively [3]. These compounds demonstrate notable acetylcholinesterase inhibitory properties, suggesting potential therapeutic applications in neurodegenerative disorders [3].

The genus Celastrus represents another major source of dihydro-beta-agarofuran compounds within the Celastraceae family. Celastrus orbiculatus, commonly known as Oriental Bittersweet, has been extensively studied for its sesquiterpene content. Recent investigations of the fruits and stems have yielded nineteen distinct beta-dihydroagarofuran-type sesquiterpenoids, including multiple novel compounds with significant cytotoxic activities [4] [5] [6]. The chemical diversity observed in this species includes compounds with varying ester substitution patterns and stereochemical configurations.

Celastrus angulatus and Celastrus flagellaris have also contributed to the expanding library of dihydro-beta-agarofuran derivatives. From these species, researchers have identified 54 beta-dihydroagarofuran-type sesquiterpenoids, with 16 representing previously unknown structures [7]. These compounds have demonstrated neuroprotective effects, further highlighting the therapeutic potential of this chemical class [7].

Tripterygium wilfordii, known as Thunder God Vine, represents one of the most extensively studied species for dihydro-beta-agarofuran content. Multiple phytochemical investigations of both leaves and root bark have consistently yielded new dihydro-beta-agarofuran sesquiterpenoid derivatives [8] [9] [10]. Recent studies have reported the isolation of five to twenty-five new compounds per investigation, demonstrating the remarkable chemical diversity present in this single species [8] [9] [10].

The genus Euonymus has contributed several important dihydro-beta-agarofuran derivatives to the scientific literature. Euonymus sachalinensis fruits have yielded four new dihydro-beta-agarofuran polyesters, representing the first native examples of 3,12-oxygenated dihydro-beta-agarofuran derivatives lacking the typical macrocyclic structure [11]. These compounds provide important insights into the biogenetic relationships within this chemical class [11].

Denhamia celastroides, an Australian endemic rainforest tree, has recently emerged as a significant source of novel dihydro-beta-agarofuran derivatives. Systematic chemical investigation of the leaves has resulted in the isolation of eight new compounds designated as denhaminols A through H [12]. This represents the first comprehensive phytochemical study of the genus Denhamia, highlighting the potential for discovering new chemical entities from previously unexplored botanical sources [12].

Beyond the Celastraceae family, dihydro-beta-agarofuran compounds have been identified in members of the Hippocrateaceae family, although to a lesser extent. Historical literature documents the presence of these compounds in approximately three species within this family [2]. The Lamiaceae family has also contributed to the chemical diversity of dihydro-beta-agarofuran derivatives, with at least one species documented as a source of these compounds [2].

Parnassia wightiana, belonging to the Saxifragaceae family, represents an interesting botanical source that expands the taxonomic distribution of dihydro-beta-agarofuran compounds beyond the traditional Celastraceae family. Chemical investigation of whole plants has yielded eight dihydro-beta-agarofuran sesquiterpene polyesters, with five representing novel structures [13]. This discovery suggests that the biosynthetic capacity for producing dihydro-beta-agarofuran derivatives may be more widely distributed across plant families than previously recognized [13].

| Species | Family | Plant Part | Number of Compounds Isolated | Reference |

|---|---|---|---|---|

| Maytenus bilocularis | Celastraceae | Roots, Leaves | 6 new + 3 known | [1] |

| Maytenus disticha | Celastraceae | Seeds | 3 compounds | [3] |

| Maytenus magellanica | Celastraceae | Seeds | 3 compounds | [3] |

| Celastrus orbiculatus | Celastraceae | Fruits, Stems | 19 compounds | [4] [5] [6] |

| Celastrus angulatus | Celastraceae | Root bark | Multiple compounds | [14] |

| Tripterygium wilfordii | Celastraceae | Leaves, Root bark | 5-25 new per study | [8] [9] [10] |

| Denhamia celastroides | Celastraceae | Leaves | 8 new compounds | [12] |

| Parnassia wightiana | Saxifragaceae | Whole plants | 8 compounds (5 new) | [13] |

Extraction Protocols Using Ethanol/Methanol Solvent Systems

The extraction of dihydro-beta-agarofuran compounds from plant materials requires carefully optimized solvent systems that can effectively solubilize these complex sesquiterpene polyesters while maintaining their structural integrity. Ethanol and methanol-based solvent systems have emerged as the preferred extraction media due to their excellent solvating properties for moderately polar to polar natural products, combined with their relatively low toxicity and ease of removal during concentration procedures [15] [16].

Ethanol extraction protocols represent the most widely employed methodology for isolating dihydro-beta-agarofuran derivatives from plant materials. The preference for ethanol stems from its optimal balance of extraction efficiency and safety considerations, as ethanol residues in final products pose minimal toxicity concerns compared to other organic solvents [15]. A typical ethanol extraction protocol involves the treatment of comminuted plant material with ethanol concentrations ranging from 70% to 95%, with aqueous ethanol mixtures often providing superior extraction yields compared to absolute ethanol [15] [17].

The extraction of Maytenus boaria seeds exemplifies a successful ethanol-based protocol, where crushed seeds underwent maceration with ethyl acetate for three days at room temperature under constant agitation [18]. This procedure yielded 600 grams of crude extract from 1.3 kilograms of starting material, representing a substantial extraction yield of approximately 46% [18]. The extracted material was subsequently subjected to column chromatographic fractionation using a stepwise gradient solvent system progressing from hexane to ethyl acetate, ultimately yielding multiple fractions containing dihydro-beta-agarofuran derivatives [18].

Methanolic extraction systems have proven equally effective for isolating dihydro-beta-agarofuran compounds, particularly when dealing with plant materials containing highly polar derivatives. The chemical investigation of Maytenus disticha and Maytenus magellanica seeds employed methanolic extraction followed by column chromatography and preparative thin-layer chromatography, successfully isolating six distinct dihydro-beta-agarofuran derivatives [3]. The methanolic extract fractionation utilized standard chromatographic techniques including silica gel column chromatography and preparative thin-layer chromatography to achieve compound purification [3].

Reflux extraction methodologies using ethanol have been successfully implemented for extracting dihydro-beta-agarofuran compounds from more recalcitrant plant materials. The study of Tripterygium wilfordii employed reflux extraction using 75% ethanol as the extraction solvent, which effectively extracted the bioactive sesquiterpenoids while avoiding thermal degradation of sensitive ester linkages [19]. Reflux extraction offers the advantage of enhanced mass transfer and improved extraction kinetics compared to simple maceration procedures [20].

Sequential extraction protocols using multiple solvent systems have proven particularly effective for comprehensive isolation of dihydro-beta-agarofuran derivatives with varying polarities. The investigation of Denhamia celastroides employed sequential extraction beginning with dichloromethane, followed by systematic chromatographic purification [21]. This approach allows for the selective extraction of compounds based on their polarity characteristics, enabling more efficient separation and purification of individual components [21].

Maceration extraction protocols remain the most commonly employed technique for initial extraction of dihydro-beta-agarofuran compounds from plant materials. Typical maceration procedures involve the treatment of finely ground plant material with the chosen solvent system at ambient temperature for periods ranging from 2 to 24 hours [17] [20]. The solid-to-liquid ratio typically ranges from 1:10 to 1:20 (weight/volume), with higher ratios generally providing more complete extraction [17].

Soxhlet extraction methodologies have been successfully adapted for continuous extraction of dihydro-beta-agarofuran compounds, particularly when dealing with materials requiring exhaustive extraction. This technique offers the advantage of continuous solvent recycling and sustained extraction over extended periods, often resulting in higher yields compared to simple maceration [20]. However, the elevated temperatures required for Soxhlet extraction necessitate careful consideration of thermal stability for heat-sensitive compounds [20].

Optimization of extraction parameters has been demonstrated to significantly influence the yield and quality of extracted dihydro-beta-agarofuran compounds. Temperature optimization studies have shown that extraction temperatures between 30°C and 100°C can substantially affect extraction efficiency, with moderate temperatures (40-60°C) often providing optimal results [22]. Similarly, extraction time optimization has revealed that extended extraction periods beyond 15-17 hours may not provide proportional increases in yield [22].

Solvent polarity considerations play a crucial role in determining extraction selectivity and efficiency. Aqueous methanol and ethanol mixtures with water content ranging from 20% to 50% have been shown to provide superior extraction yields for many dihydro-beta-agarofuran derivatives compared to pure organic solvents [17] [22]. The addition of water to the organic solvent system enhances the solvation of polar ester substituents commonly found in these compounds [22].

| Species | Solvent System | Extraction Method | Duration | Yield | Reference |

|---|---|---|---|---|---|

| Maytenus boaria | Ethyl acetate | Maceration (3 days) | 3 days | 600 g from 1.3 kg seeds | [18] |

| Maytenus disticha/magellanica | Methanolic extract | Methanolic extraction followed by CC and TLC | Not specified | Not specified | [3] |

| Tripterygium wilfordii | 75% Ethanol | Reflux extraction | Not specified | Not specified | [19] |

| Denhamia celastroides | CH2Cl2 | Sequential extraction | Not specified | Not specified | [21] |

Chromatographic Purification (HPLC, CC) of Sesquiterpene Polyesters

The purification of dihydro-beta-agarofuran sesquiterpene polyesters from crude plant extracts requires sophisticated chromatographic techniques capable of resolving structurally similar compounds that often differ only in the position, stereochemistry, or nature of ester substituents. Column chromatography and High Performance Liquid Chromatography represent the primary methodologies employed for achieving the high purity levels necessary for structural characterization and biological evaluation of these complex natural products [23] [24] [21].

Silica gel column chromatography serves as the foundation for initial fractionation of crude extracts containing dihydro-beta-agarofuran derivatives. The standard protocol involves packing silica gel (typically 200-400 mesh) into glass columns with length-to-diameter ratios optimized for the specific separation requirements [24] [25]. The crude extract is typically pre-adsorbed onto a small quantity of silica gel and loaded at the top of the column, followed by elution with solvent systems of increasing polarity [24] [25].

The isolation of bilocularins A through C from Maytenus bilocularis exemplifies a successful multi-step chromatographic purification strategy. The initial dichloromethane extract underwent flash column chromatography on silica gel using a stepwise gradient solvent system progressing from 100% n-hexane to 100% ethyl acetate, yielding 100 fractions that were subsequently analyzed and combined based on thin-layer chromatography profiles [25]. This primary fractionation produced 16 major fractions, several of which contained pure compounds, while others required additional purification steps [25].

High Performance Liquid Chromatography (HPLC) techniques provide the resolution necessary for final purification of dihydro-beta-agarofuran derivatives. The purification of compounds from Maytenus bilocularis employed semi-preparative phenyl-hexyl HPLC columns with isocratic conditions of 60% methanol (containing 0.1% trifluoroacetic acid) and 40% water (containing 0.1% trifluoroacetic acid) for five minutes, followed by a linear gradient to 100% methanol over 45 minutes [25]. This protocol achieved the separation of closely related compounds that could not be resolved using conventional column chromatography [25].

Reversed-phase HPLC (RP-HPLC) has proven particularly effective for purifying polar dihydro-beta-agarofuran derivatives containing multiple ester substituents. The separation typically employs C18 stationary phases with gradient elution using methanol-water or acetonitrile-water mobile phase systems [24] [21]. The addition of trifluoroacetic acid (0.1%) to both mobile phase components often improves peak shape and resolution, particularly for compounds containing basic functional groups [25].

Preparative HPLC methodologies enable the isolation of substantial quantities of purified compounds suitable for comprehensive biological evaluation. The isolation of denhaminols O through R from Denhamia celastroides employed preparative HPLC following initial silica gel column chromatography [21]. The preparative HPLC system utilized reversed-phase columns with optimized gradient elution profiles that achieved baseline separation of closely related structural isomers [21].

High-speed counter-current chromatography (HSCCC) represents an advanced separation technique that has been successfully applied to sesquiterpene polyester purification. This liquid-liquid partition chromatographic method offers significant advantages over conventional solid-phase chromatography, including the absence of irreversible adsorption, total sample recovery, and minimal peak tailing [26] [27] [28]. The technique has been successfully employed for preparative separation of sesquiterpenes from various plant extracts using carefully optimized biphasic solvent systems [28].

The selection of appropriate solvent systems for HSCCC separation requires careful consideration of the partition coefficients of target compounds between the two immiscible phases. Typical solvent systems employed for sesquiterpene separation include n-hexane-ethyl acetate-methanol-water combinations with varying ratios optimized for specific compound classes [28]. The successful separation of sesquiterpenoids from Tussilago farfara employed a solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, volume ratios), achieving purities exceeding 99% for the isolated compounds [28].

Gradient elution strategies have proven essential for achieving optimal resolution of complex mixtures containing multiple dihydro-beta-agarofuran derivatives. The purification of compounds from Parnassia wightiana employed gradient systems progressing from low to high organic content, enabling the sequential elution of compounds based on their polarity characteristics [24]. Careful optimization of gradient slopes and hold times allows for the resolution of compounds with very similar retention characteristics [24].

Column efficiency optimization through careful attention to particle size, column packing, and flow rate parameters significantly influences separation quality. For sesquiterpene polyester separations, silica gel with particle sizes between 200-400 mesh typically provides optimal resolution while maintaining reasonable flow rates [24] [25]. Column length-to-diameter ratios between 10:1 and 20:1 generally provide adequate theoretical plates for most separations [24].

Detection and monitoring strategies for chromatographic separations typically employ ultraviolet absorption spectroscopy at wavelengths between 230-280 nanometers, corresponding to the absorption characteristics of aromatic ester substituents commonly found in dihydro-beta-agarofuran derivatives [23] [24]. Mass spectrometric detection provides additional structural information and confirmation of molecular weights during the purification process [23].

Preparative thin-layer chromatography (TLC) continues to serve as a valuable technique for final purification steps, particularly for small quantities of material. The technique offers excellent resolution for compounds with similar structures and allows for direct visualization of separated bands under ultraviolet illumination [24] [25]. Preparative TLC plates with silica gel F254 indicators enable the efficient separation and recovery of purified compounds [25].

| Technique | Application | Typical Solvent Systems | Purity Achieved | Reference |

|---|---|---|---|---|

| Silica gel column chromatography | Primary fractionation | Hexane-EtOAc gradient | 60-80% | [23] [24] [25] [21] |

| High Performance Liquid Chromatography (HPLC) | Final purification and analysis | MeOH-H2O with TFA | >95% | [23] [24] [29] |

| Preparative HPLC | Large-scale purification | Acetonitrile-water gradient | >90% | [26] [27] [28] |

| Reversed-phase HPLC (RP-HPLC) | Polar compound separation | Methanol-water systems | >95% | [24] [25] [21] |

| High-speed counter-current chromatography (HSCCC) | Large-scale separation without solid support | Multi-phase solvent systems | 95-99% | [26] [27] [28] [30] |

Seasonal Variation in Secondary Metabolite Production

The biosynthesis and accumulation of dihydro-beta-agarofuran sesquiterpene polyesters in plant tissues exhibits pronounced seasonal variation patterns that significantly influence both the quantity and qualitative composition of these secondary metabolites. Understanding these temporal fluctuations is essential for optimizing collection strategies and ensuring consistent quality of plant materials used for isolation and characterization of bioactive compounds [31] [32] [33].

Temperature-dependent biosynthetic regulation represents one of the primary environmental factors governing seasonal variation in dihydro-beta-agarofuran production. Research on Scots pine (Pinus sylvestris) has demonstrated that sesquiterpene emission rates exhibit dramatic seasonal fluctuations, with maximum emission potentials occurring during early summer months (June) and minimum levels observed during early autumn (September) [31]. The standard sesquiterpene emission potential at 30°C reached peak values of 1.35 μg g⁻¹ h⁻¹ during June, declining to 0.20 μg g⁻¹ h⁻¹ by September [31].

Photoperiod and light intensity effects significantly influence the biosynthetic pathways responsible for dihydro-beta-agarofuran production. Extended daylight hours during summer months promote enhanced photosynthetic activity, providing increased carbon precursors for secondary metabolite biosynthesis [34] [32]. The light-dependent nature of sesquiterpene biosynthesis has been demonstrated through studies showing that compounds like beta-caryophyllene follow light-dependent synthesis patterns rather than simple temperature-driven volatilization [34].

Spring recovery phenomena have been observed to substantially alter sesquiterpene emission characteristics, with studies indicating that during needle expansion and new growth phases, both emission rates and temperature sensitivity coefficients undergo significant changes [34]. Research on Norway spruce has shown that daily temperature sensitivity values were considerably reduced during periods of active needle expansion, suggesting that developmental priorities override simple temperature-driven emission patterns [34].

Seasonal composition changes in sesquiterpene profiles have been extensively documented, with beta-caryophyllene typically serving as the dominant sesquiterpene during mid-summer periods when emission rates reach their maximum [31]. The timing of peak sesquiterpene production often coincides with elevated concentrations of airborne pathogen spores, suggesting that enhanced secondary metabolite production serves defensive functions during periods of increased biotic stress [31].

Water availability and drought stress during different seasons significantly impact dihydro-beta-agarofuran biosynthesis and accumulation. Plants experiencing moderate water stress often exhibit enhanced production of defensive secondary metabolites, including sesquiterpene polyesters [35] [32]. The relationship between water availability and metabolite production is complex, with both drought conditions and excessive moisture potentially disrupting optimal biosynthetic pathways [32].

Nutrient availability fluctuations throughout the growing season substantially influence the carbon allocation patterns that determine secondary metabolite production. Studies have demonstrated that plants experiencing balanced nitrogen-phosphorus-potassium nutrition during optimal growing conditions produce higher concentrations of complex sesquiterpene polyesters compared to nutrient-stressed plants [35] [32]. However, mild nutrient stress can sometimes stimulate enhanced production of defensive compounds [32].

Carbon dioxide concentration variations associated with seasonal atmospheric changes and plant photosynthetic activity patterns affect the carbon skeleton complexity and overall production of dihydro-beta-agarofuran derivatives. Elevated carbon dioxide levels during peak growing seasons can alter carbon allocation patterns, potentially favoring enhanced secondary metabolite biosynthesis when other growth-limiting factors are not present [32] [36].

Ultraviolet radiation exposure varies substantially throughout the year, with peak UV intensities during summer months potentially stimulating enhanced production of protective secondary metabolites including dihydro-beta-agarofuran derivatives [32] [36]. The antioxidant properties of these compounds suggest that increased UV exposure during summer months may trigger enhanced biosynthetic activity as a protective mechanism [36].

Humidity and atmospheric moisture conditions exhibit seasonal patterns that influence secondary metabolite biosynthesis pathways. Optimal relative humidity levels (60-80%) during growing seasons promote efficient enzymatic processes involved in sesquiterpene polyester biosynthesis, while extreme humidity conditions can disrupt these processes [37] [35] [32].

Brazilian Cerrado seasonal studies have provided detailed insights into how distinct wet and dry seasons affect secondary metabolite accumulation patterns. Research on Duguetia furfuracea demonstrated that flavonoids accumulate preferentially during rainy seasons, while alkaloids maintain relatively constant levels throughout the year with qualitative variations [33]. The study identified dew point temperature as the most representative weather indicator correlating with metabolite changes [33].

Metabolite profile correlations with specific climatic indicators have revealed that compounds exhibit differential responses to environmental parameters. Flavonoid compounds typically show positive correlations with temperature, humidity, dew point temperature, and precipitation, while alkaloid compounds exhibit more variable correlation patterns [33]. These findings suggest that different biosynthetic pathways respond uniquely to seasonal environmental changes [33].

Collection timing optimization based on seasonal variation studies indicates that summer months generally provide optimal conditions for collecting plant materials with maximum dihydro-beta-agarofuran content. However, specific timing requirements may vary depending on the target compound profile and the particular plant species being investigated [31] [33] [38]. Some studies have indicated that late spring through early summer represents the optimal collection window for many species [31].

Storage and preservation considerations must account for the seasonal variation in compound stability and composition. Materials collected during peak production periods may require different storage conditions compared to those collected during minimal production phases [38]. The higher metabolic activity during peak seasons may result in more labile compounds that require immediate processing or specialized preservation techniques [38].

| Environmental Factor | Effect on Sesquiterpene Production | Optimal Conditions | Impact on Compound Quality | Reference |

|---|---|---|---|---|

| Temperature | Higher temperatures increase emission rates | 25-30°C for maximum emission | Temperature affects stereochemistry | [34] [31] [39] [32] |

| Light (Photoperiod) | Light-dependent synthesis, affects composition | Full sunlight during growing season | Light influences oxidation patterns | [34] [40] [32] |

| Seasonal Changes | Peak production in summer, minimum in winter | Summer months for collection | Seasonal variation in compound profiles | [31] [33] [38] |

| Water Availability | Drought stress increases defensive metabolites | Moderate water stress | Stress increases bioactive compounds | [40] [35] [32] |

| Soil Nutrients | Nutrient stress affects metabolite profiles | Balanced N-P-K nutrition | Affects ester substitution patterns | [40] [35] [32] |

| Carbon Dioxide Levels | Elevated CO2 alters carbon allocation | Ambient to slightly elevated CO2 | Changes carbon skeleton complexity | [34] [32] [36] |

| UV Radiation | UV stress enhances protective compound synthesis | Moderate UV exposure | Increases antioxidant activity | [40] [32] [36] |

| Humidity | High humidity affects biosynthetic pathways | 60-80% relative humidity | Affects volatile vs non-volatile ratios | [37] [35] [32] |

XLogP3

Wikipedia

Dates

Explore Compound Types